![molecular formula C10H10O3 B13772696 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one CAS No. 92405-72-6](/img/structure/B13772696.png)
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one is a heterocyclic compound with the molecular formula C10H8O4. This compound is part of the pyran family, which is known for its diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the stability it provides to the heterocyclic ring structure. The reaction conditions often require a base as a promoter and can be conducted under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of environmentally friendly catalysts, are increasingly being applied to the synthesis of pyran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives have shown potential as antitumor and antioxidant agents.
Medicine: Some pyran derivatives are being explored for their antiviral and antileishmanial activities.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparación Con Compuestos Similares
Similar Compounds
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-: This compound shares a similar core structure but differs in its functional groups.
2H,5H-Pyrano[4,3-b]pyran-5-one, 2,2-dimethyl-7-phenyl-: Another similar compound with variations in the substituents attached to the pyran ring.
Uniqueness
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
92405-72-6 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2,7-dimethyl-2H-pyrano[4,3-b]pyran-5-one |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8-9(12-6)5-7(2)13-10(8)11/h3-6H,1-2H3 |
Clave InChI |
ZNMBPOUUWQQGDL-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2=C(O1)C=C(OC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


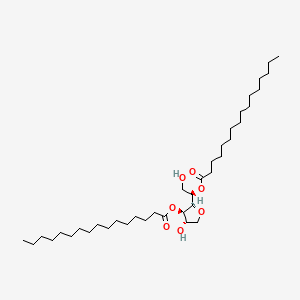

![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
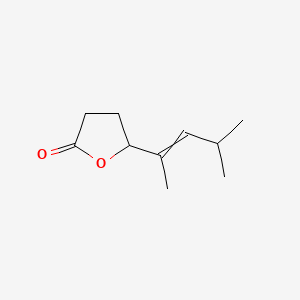
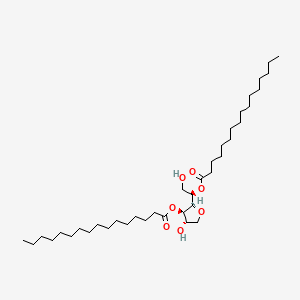
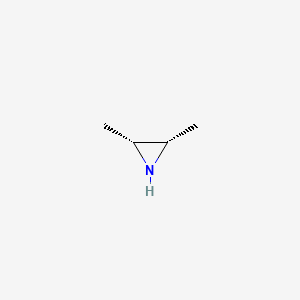
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

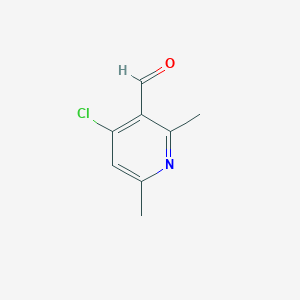
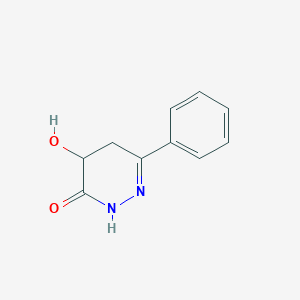
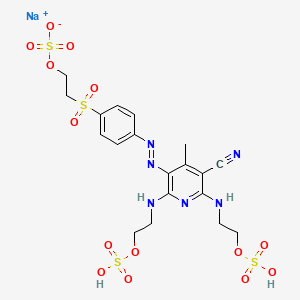

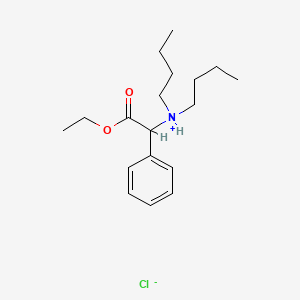
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
